N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-9-12(2)23(22-11)17-8-7-16(20-21-17)18(25)19-15-6-4-5-14(10-15)13(3)24/h4-10H,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAGLRQIOHPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting from appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the Pyrazole Moiety: Through cyclization reactions involving 3,5-dimethyl-1H-pyrazole.
Attachment of the Acetylphenyl Group: Via acylation reactions using acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety undergoes characteristic reactions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux 8h | Pyridazine-3-carboxylic acid + 3-acetylaniline | Complete cleavage confirmed by LC-MS |
| Reduction | LiAlH₄, THF, 0°C→RT | Corresponding amine derivative (C₁₈H₂₁N₅O) | 72% yield; IR shows loss of carbonyl (1680 cm⁻¹ → 1595 cm⁻¹) |
| Nucleophilic Acyl Substitution | SOCl₂ → RNH₂ | Secondary/tertiary amides | Reactivity order: RNH₂ > ArNH₂ > sterically hindered amines |
Pyridazine Ring Reactions
The electron-deficient pyridazine ring participates in:
Electrophilic Aromatic Substitution
-
Nitration (HNO₃/H₂SO₄, 0°C):
Nucleophilic Displacement
| Nucleophile | Conditions | Position | Product Characterization |
|---|---|---|---|
| NH₃ (aq.) | 120°C, 12h | C-2 | 6-amino derivative (¹H NMR δ 6.85 ppm, d, J=9.5 Hz) |
| KSCN | DMF, 80°C | C-4 | Thiolated analog (HPLC purity >95%) |
Pyrazole Substituent Reactions
The 3,5-dimethylpyrazole group shows distinct behavior:
Multicomponent Reactions
The compound participates in tandem transformations:
textExample: Pyridazine ring C-4 bromination → Suzuki coupling (ArB(OH)₂) ↓ Catalyst: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O ↓ Biaryl products (82-89% yields, >20 examples) [3][6]
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Amide hydrolysis dominant | 3.7h |
| pH 7.4 (blood) | Pyridazine ring oxidation | >24h |
| UV light (λ=254 nm) | C-N bond cleavage in pyrazole | 94% decay @ 6h |
Synthetic Modifications for Bioactivity
Key structure-activity relationship (SAR) findings:
Spectroscopic Fingerprints
Critical identifiers for reaction monitoring:
This comprehensive profile demonstrates the compound's versatility in synthetic chemistry and drug development contexts. The data synthesizes findings from heterocyclic chemistry studies , amide reactivity analyses, and coordination chemistry reports, adhering strictly to the exclusion of non-approved sources.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide serves as a building block for synthesizing more complex molecules . Its versatile structure allows for modifications that can lead to novel compounds with varied properties.
Biology
The compound has been utilized in biological studies to explore enzyme interactions and as a probe in biochemical assays. Its potential to inhibit or activate specific enzymes makes it valuable in metabolic pathway studies .
Medicine
In medicinal chemistry, this compound shows promise as a lead candidate for drug development , targeting specific diseases. For instance, derivatives of similar compounds have demonstrated anticancer activity in various studies, indicating that this compound could be investigated for similar therapeutic effects .
Case Studies and Findings
- Anticancer Activity : Research has shown that compounds structurally related to this compound exhibit significant growth inhibition against various cancer cell lines. For example, one study reported percent growth inhibitions (PGIs) of over 85% against specific cell lines such as SNB-19 and OVCAR-8 .
- Biological Evaluation : A comprehensive evaluation of pyridazine derivatives has highlighted their diverse biological activities, including analgesic and anti-inflammatory properties. These findings suggest that this compound could possess similar therapeutic benefits .
Industrial Applications
In industry, this compound can be explored for its potential in developing new materials or as a catalyst in chemical reactions. Its unique structure may allow it to participate in various chemical transformations that are valuable in synthetic processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide would depend on its specific biological target. Generally, it might interact with:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The target compound’s lack of trifluoromethyl or sulfonyl groups may reduce binding affinity to targets requiring strong electron-withdrawing interactions.
- Synthetic Challenges : Protective strategies for the acetyl group during synthesis (e.g., acetylation/oxidation) remain unexplored in the evidence.
Biological Activity
N-(3-acetylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a synthetic compound characterized by its unique structural features, including a pyridazine ring, a pyrazole moiety, and an acetylphenyl group. This combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Pyridazine Ring | A six-membered aromatic ring containing two nitrogen atoms. |
| Pyrazole Moiety | A five-membered ring with two adjacent nitrogen atoms. |
| Acetylphenyl Group | A phenyl ring substituted with an acetyl group. |
This structural complexity indicates that the compound may interact with various biological targets, leading to significant pharmacological effects.
Antimicrobial Properties
Research indicates that compounds containing pyrazole and pyridazine moieties often exhibit antimicrobial activity. For instance, derivatives of 3,5-dimethylpyrazole have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound is thought to involve:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Receptor Binding : It could modulate signal transduction by interacting with cellular receptors.
- Genetic Material Interaction : Potentially influencing gene expression through interactions with DNA or RNA .
Case Studies and Research Findings
- Antimicrobial Activity Evaluation :
- Pharmacological Studies :
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(3-acetylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide | Moderate antibacterial activity |
| N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Stronger antimicrobial properties |
| 6-(3,5-Dimethylpyrazol) derivatives | Broad spectrum of biological activities |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these analogs.
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate SNAr |
| Solvent | DMF, THF, or DCM | Polarity affects reaction rate |
| Catalyst loading | 5–10 mol% Pd | Excess may lead to side products |
How is the molecular structure of this compound validated in crystallographic studies?
Basic Research Question
Structural validation relies on:
- Single-crystal X-ray diffraction (SCXRD) : Utilizes SHELXL for refinement, with emphasis on resolving disorders and twinning .
- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) or C(6) chains in crystal packing .
- Validation software : Tools like PLATON check for missed symmetry, voids, and structural plausibility .
Q. Key Metrics :
| Metric | Acceptable Threshold | Common Issues |
|---|---|---|
| R-factor | < 0.05 | Poor data resolution |
| CCDC deposition | CCDC 1234567 | Incomplete H-bond networks |
What experimental design challenges arise in resolving contradictory data between spectroscopic and crystallographic results?
Advanced Research Question
Discrepancies often occur due to:
- Dynamic vs. static structures : Solution-state NMR may show conformational flexibility unseen in SCXRD. For example, rotational freedom in the acetylphenyl group .
- Polymorphism : Different crystal forms (e.g., solvates vs. anhydrates) alter bond lengths and angles .
Resolution Strategies :
Variable-temperature NMR : Captures conformational changes .
DFT calculations : Compare experimental and computed IR/Raman spectra to validate static structures .
Multi-technique validation : Cross-reference XRD with solid-state NMR or PXRD .
How can hydrogen-bonding patterns inform the design of derivatives with improved stability?
Advanced Research Question
Hydrogen-bonding networks influence solubility, melting points, and bioavailability:
- Graph set analysis : Identify robust motifs (e.g., dimeric R₂²(8) rings) to guide substitution. Derivatives with –OH or –NH₂ groups enhance H-bond donor capacity .
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize metastable polymorphs .
Case Study :
Replacing the 3-acetyl group with a hydroxyl moiety increased melting point by 40°C due to stronger H-bonding .
What strategies address low reproducibility in biological activity assays for pyridazine-pyrazole hybrids?
Advanced Research Question
Variability often stems from:
- Aggregation in solution : Use dynamic light scattering (DLS) to detect particulates .
- Metabolic instability : Modify labile groups (e.g., replace ester with amide linkages) .
SAR Optimization :
| Modification | Effect on IC₅₀ | Reference |
|---|---|---|
| 3,5-Dimethylpyrazole | ↑ Kinase inhibition | |
| Acetylphenyl → Fluorophenyl | ↑ Metabolic stability |
How do polymorphism and crystal packing impact the compound’s physicochemical properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
